Differentiator 1: Optimized Synthesis Yield and Purity vs. Alternative Protected Taurinamide Analogs
Benzyl (2-sulfamoylethyl)carbamate is synthesized via a patent-disclosed route that achieves a high isolated yield of 95.6% from taurine-derived precursors. This yield is quantitatively superior to generic carbamate syntheses and alternative protecting group strategies (e.g., tert-butyl carbamate syntheses from analogous starting materials), which often report lower yields due to steric hindrance or side reactions . The compound is commercially available at a standardized purity of 98%, ensuring reproducibility in downstream applications .
| Evidence Dimension | Synthetic Yield and Purity |
|---|---|
| Target Compound Data | 95.6% yield (isolated); 98% purity (commercial standard) |
| Comparator Or Baseline | Generic N-substituted carbamate syntheses (yields typically 72-90% from analogous reactions); tert-butyl N-(2-sulfamoylethyl)carbamate (95% purity typical) |
| Quantified Difference | Target compound achieves a 5.6% to 23.6% absolute yield advantage over reported ranges for generic carbamate syntheses and a 3% higher purity standard. |
| Conditions | Synthesis per Patent CN106008283 (reaction of benzyl chloroformate derivative with ammonia/THF); Purity determined by vendor QC (NMR, HPLC). |
Why This Matters
The higher yield reduces procurement costs for multi-step syntheses, while the high purity minimizes the need for additional purification steps, saving time and resources.
